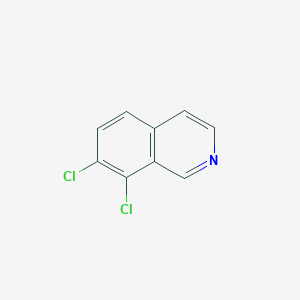

7,8-Dichloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYHZQIWSAUHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503762 | |

| Record name | 7,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-36-8 | |

| Record name | 7,8-Dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7,8-Dichloroisoquinoline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive overview of the primary synthetic pathways for obtaining 7,8-dichloroisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds, and halogenated derivatives offer unique opportunities for modulating physicochemical properties and serving as versatile intermediates for further functionalization. This document details the mechanistic underpinnings, strategic considerations, and practical execution of the two most prominent synthetic strategies: the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. A detailed, representative experimental protocol for the Bischler-Napieralski approach is provided, alongside a comparative analysis of the methodologies and expected analytical characterization of the target compound.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the structural backbone of a vast array of natural products (e.g., papaverine, morphine) and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal pharmacophore for interacting with a multitude of biological targets.

The introduction of chlorine atoms onto the benzo portion of the isoquinoline ring, as in this compound, serves several critical functions for the drug development professional:

-

Modulation of Lipophilicity: Halogen atoms significantly increase the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.

-

Metabolic Blocking: Chlorine atoms can block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

-

Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the aromatic system, influencing the pKa of the nitrogen atom and the molecule's ability to engage in hydrogen bonding or π-stacking interactions.

-

Synthetic Handle: The chlorine substituents can serve as versatile handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

This guide focuses on the foundational chemistry required to construct the this compound core, providing researchers with the strategic and practical knowledge to access this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the this compound target reveals two primary disconnection strategies, each corresponding to a classic named reaction for isoquinoline synthesis.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two convergent pathways:

-

The Bischler-Napieralski Approach: Involves the cyclization of a pre-formed β-arylethylamide. This is often a robust and high-yielding method, particularly for electron-deficient aromatic rings.

-

The Pomeranz-Fritsch Approach: Relies on the acid-catalyzed cyclization of a benzalaminoacetal, formed from the corresponding aldehyde and an aminoacetal.

Key Synthesis Pathways: Mechanism and Rationale

The Bischler-Napieralski Reaction

This is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which are then easily oxidized to the corresponding aromatic isoquinolines.[1] The reaction is an intramolecular electrophilic aromatic substitution, where a β-arylethylamide is cyclized using a dehydrating agent.[2]

Mechanism: The reaction is typically initiated by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3]

-

Activation: The amide oxygen attacks the electrophilic phosphorus center of POCl₃, forming an intermediate.

-

Electrophile Formation: Elimination of a phosphate group generates a highly electrophilic nitrilium ion.

-

Cyclization: The electron-rich benzene ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring. The presence of two electron-withdrawing chloro-substituents makes this step challenging, often requiring harsh conditions.[4]

-

Aromatization: The resulting 3,4-dihydroisoquinoline intermediate is not isolated but is subjected to dehydrogenation (oxidation) to furnish the final aromatic isoquinoline. This is commonly achieved using a catalyst like palladium on carbon (Pd/C) in a high-boiling solvent.

Caption: Forward synthesis via the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to isoquinolines without an intermediate oxidation step.[5] It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing an aromatic aldehyde with 2,2-dialkoxyethylamine.[6][7]

Mechanism:

-

Condensation: 2,3-Dichlorobenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (a benzalaminoacetal).

-

Cyclization: In the presence of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid), the acetal is hydrolyzed, and the resulting enol ether equivalent participates in an intramolecular electrophilic attack on the dichlorophenyl ring.[5][8]

-

Dehydration/Aromatization: Subsequent elimination of water and an alcohol molecule drives the formation of the aromatic isoquinoline ring system.[9]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic acid like sulfuric acid is critical. It must be potent enough to promote the cyclization onto the deactivated dichlorophenyl ring without competing in side reactions. The reaction temperature is also a key parameter; systems with deactivating groups like halogens often require higher temperatures to achieve reasonable reaction rates.[8]

Comparative Analysis

| Feature | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |

| Starting Materials | β-(2,3-dichlorophenyl)ethylamine + Formylating agent | 2,3-Dichlorobenzaldehyde + Aminoacetal |

| Key Reagents | POCl₃, P₂O₅ (cyclization); Pd/C (oxidation) | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) |

| Intermediate | 3,4-Dihydroisoquinoline[3] | Benzalaminoacetal[5] |

| Pros | Often more reliable for electron-poor systems; starting materials can be readily accessible. | Direct formation of the aromatic isoquinoline. |

| Cons | Requires a separate oxidation step which can add complexity and reduce overall yield. | Can suffer from low yields, especially with deactivated aldehydes; harsh acidic conditions. |

Detailed Experimental Protocol (Representative)

The following protocol describes a plausible synthesis of this compound via the Bischler-Napieralski reaction. This procedure is representative and adapted from established methods for similar halogenated heterocycles and should be optimized for scale and specific laboratory conditions.

Step 1: Synthesis of N-formyl-2-(2,3-dichlorophenyl)ethylamine

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichlorophenethylamine (10.0 g, 52.6 mmol, 1.0 equiv).

-

Reagent Addition: Add ethyl formate (50 mL) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethyl formate under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is typically of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Step 2: Cyclization and Dehydrogenation to this compound

-

Setup: In a 250 mL three-neck flask fitted with a reflux condenser, a nitrogen inlet, and a dropping funnel, place the crude N-formyl-2-(2,3-dichlorophenyl)ethylamine from the previous step.

-

Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

-

Cyclization: With stirring, slowly add phosphorus oxychloride (POCl₃, 15 mL, 161 mmol, ~3.0 equiv) dropwise at room temperature. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Reaction (Cyclization): After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the formation of the dihydroisoquinoline intermediate by TLC or LC-MS.

-

Dehydrogenation: Cool the mixture slightly (to ~90 °C). Carefully add 10% Palladium on Carbon (Pd/C, ~500 mg, 5 wt%) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care.

-

Reaction (Dehydrogenation): Re-heat the mixture to reflux and maintain for an additional 8-12 hours to drive the aromatization.

-

Work-up: Cool the reaction to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice (~200 g). Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate or ammonium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data (Predicted)

| Analysis | Expected Value |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.2-9.4 (s, 1H, H-1), 8.4-8.6 (d, 1H, H-3), 7.8-8.0 (d, 1H, H-4), 7.6-7.8 (d, 1H, H-6), 7.4-7.6 (d, 1H, H-5) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152-154 (C-1), 143-145 (C-3), 135-137 (C-8a), 132-134 (C-7), 130-132 (C-8), 128-130 (C-5), 127-129 (C-6), 125-127 (C-4a), 120-122 (C-4) ppm. |

| Mass Spec (EI) | m/z 197/199/201 (M⁺, isotope pattern for 2 Cl atoms), 162 (M-Cl)⁺ |

Conclusion

The synthesis of this compound is most reliably approached through well-established heterocyclic chemistry, primarily the Bischler-Napieralski and Pomeranz-Fritsch reactions. The Bischler-Napieralski pathway, involving the cyclization of an N-formyl-β-phenethylamine derivative followed by in-situ dehydrogenation, offers a robust and adaptable route. While requiring a two-step sequence (cyclization and oxidation), it generally provides good control and is amenable to substrates bearing deactivating groups. The Pomeranz-Fritsch reaction presents a more direct, one-pot approach to the final aromatic product but can be sensitive to the electronic nature of the starting aldehyde and requires harsh conditions that may not be suitable for more complex substrates. The choice of pathway will ultimately depend on the availability of starting materials, desired scale, and tolerance for multi-step procedures. This guide provides the necessary framework for researchers to confidently undertake the synthesis of this valuable chemical building block.

References

- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. www-leland.stanford.edu [www-leland.stanford.edu]

The Enigmatic Mechanism of 7,8-Dichloroisoquinoline: A Deep Dive into a Potent Bioactive Scaffold

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural and synthetic bioactive compounds.[1][2] Among these, halogenated derivatives have garnered significant attention for their potent and often highly specific biological activities. This technical guide delves into the mechanism of action of 7,8-dichloroisoquinoline and its closely related analogs, with a primary focus on the well-characterized inhibitory action of its tetrahydro-derivative against phenylethanolamine N-methyltransferase (PNMT). While direct mechanistic studies on this compound are sparse, the extensive research on 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline provides a robust framework for understanding the potential biological impact of this specific chlorination pattern on the isoquinoline core. This guide will synthesize the current understanding of PNMT inhibition, explore the broader context of isoquinoline alkaloid bioactivity, and provide detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Isoquinoline Core and the Impact of Halogenation

Isoquinoline alkaloids represent a large and diverse family of natural products, renowned for their wide spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4] The rigid, bicyclic structure of the isoquinoline nucleus serves as a privileged scaffold for interacting with various biological targets. The introduction of halogen substituents, such as chlorine, can dramatically alter the electronic properties, lipophilicity, and steric profile of the molecule, leading to enhanced potency and target selectivity.

While the broader class of isoquinoline alkaloids has been extensively studied, the specific derivative this compound remains relatively under-investigated in terms of its precise molecular mechanism of action. However, its saturated analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (also known by its research code, SK&F 64139), has been identified as a potent and selective inhibitor of a key enzyme in the catecholamine biosynthetic pathway.[5][6]

Core Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

The most well-documented mechanism of action for the 7,8-dichloro-substituted isoquinoline scaffold is the potent inhibition of phenylethanolamine N-methyltransferase (PNMT).[5][7] PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[8][9] This conversion is a critical step in regulating the body's stress response, blood pressure, and various neurological processes.[7][10]

The Catecholamine Biosynthetic Pathway and the Role of PNMT

The synthesis of catecholamines begins with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine. PNMT catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of norepinephrine.[8][9] The resulting epinephrine is a crucial hormone and neurotransmitter in the sympathetic nervous system.

Figure 1: Simplified diagram of the catecholamine biosynthesis pathway highlighting the role of PNMT and its inhibition.

Molecular Basis of PNMT Inhibition

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is a highly potent inhibitor of PNMT, exhibiting competitive inhibition with respect to the substrate norepinephrine.[6][7] The tetrahydroisoquinoline core acts as a constrained analog of phenylethylamine, the backbone of norepinephrine.[7] This rigid structure is thought to enhance binding affinity by reducing the entropic penalty upon binding to the enzyme's active site.

The dichloro substitution at the 7 and 8 positions is crucial for its high potency. These electron-withdrawing groups likely enhance the binding affinity through favorable interactions within the active site of PNMT.[7]

Quantitative Analysis of PNMT Inhibition

The inhibitory potency of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline against PNMT has been quantified through various in vitro studies.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT | 0.3 µM | [5] |

| 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | PNMT | 1.6 nM | [7] |

Note: Discrepancies in reported Ki values can arise from different assay conditions and methodologies.

Physiological Consequences of PNMT Inhibition

By inhibiting PNMT, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline effectively blocks the synthesis of epinephrine. This leads to a decrease in epinephrine levels and a potential increase in its precursor, norepinephrine. Such modulation of the catecholamine balance can have significant physiological effects, including the regulation of blood pressure.[5] Indeed, this compound has been investigated for its potential therapeutic applications in conditions associated with elevated epinephrine levels.[7][10]

Broader Biological Activities of Isoquinoline Alkaloids

Beyond the well-defined PNMT inhibitory activity of its tetrahydro- a, the broader class of isoquinoline alkaloids exhibits a wide range of biological effects, suggesting that this compound itself may possess other mechanisms of action. These include:

-

Anticancer Activity: Many isoquinoline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms often involve intercalation into DNA, inhibition of topoisomerase enzymes, and induction of apoptosis.[3]

-

Antimicrobial and Antifungal Activity: Several isoquinoline alkaloids possess potent antimicrobial and antifungal properties, often attributed to their ability to disrupt cell membranes and interfere with microbial DNA and RNA.[4]

-

Enzyme Inhibition: Besides PNMT, isoquinoline alkaloids are known to inhibit other enzymes, such as acetylcholinesterase (AChE) and butylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases.[3]

Experimental Protocols for Studying PNMT Inhibition

The following provides a generalized, step-by-step methodology for an in vitro PNMT inhibition assay, based on established protocols.[11][12]

In Vitro PNMT Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine to norepinephrine.

Materials:

-

Recombinant human PNMT

-

Norepinephrine hydrochloride

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

This compound or its analog (test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare solutions of norepinephrine and [³H]SAM in the assay buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the test inhibitor at various concentrations (or vehicle for control), and the PNMT enzyme.

-

Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding norepinephrine and [³H]SAM.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM).

-

Separate the radiolabeled product (epinephrine) from the unreacted [³H]SAM. This can be achieved using techniques like ion-exchange chromatography or solvent extraction.

-

-

Quantification:

-

Add the separated product to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.

-

Figure 2: General workflow for an in vitro PNMT inhibition assay.

Conclusion and Future Directions

The primary and most well-elucidated mechanism of action for the 7,8-dichloro-substituted isoquinoline scaffold, exemplified by its tetrahydro- derivative, is the potent inhibition of phenylethanolamine N-methyltransferase. This action has significant implications for the regulation of catecholamine biosynthesis and offers a promising avenue for therapeutic intervention in related disorders. While direct studies on this compound are needed to fully understand its unique pharmacological profile, the extensive research on its close analog provides a strong foundation for future investigations.

Further research should focus on:

-

Directly assessing the PNMT inhibitory activity of this compound.

-

Screening this compound against a broader panel of biological targets to uncover potential polypharmacology.

-

Investigating the structure-activity relationship of different halogenation patterns on the isoquinoline core.

By building upon the knowledge of well-characterized analogs and employing robust experimental methodologies, the full therapeutic potential of this compound and related compounds can be unlocked.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 1. Chloro-substituted 1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 9. PNMT - Creative Enzymes [creative-enzymes.com]

- 10. aps.anl.gov [aps.anl.gov]

- 11. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 7,8-Dichloroisoquinoline: A Molecule of Untapped Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Dichloroisoquinoline (CAS No. 61563-36-8) represents a unique yet conspicuously under-documented scaffold within the vast landscape of heterocyclic chemistry. While its quinoline and reduced tetrahydroisoquinoline counterparts have seen considerable investigation, the aromatic this compound isomer remains largely unexplored in publicly accessible literature. This guide, therefore, deviates from a conventional review of established data. Instead, it serves as a forward-looking technical roadmap for the senior application scientist. We will leverage established principles of synthetic organic chemistry to propose robust methodologies for its synthesis, predict its reactivity based on first principles, and outline potential avenues for its application in medicinal chemistry. This document is designed not as a summary of what is known, but as an expert-guided blueprint for what is possible.

The Landscape: An Isoquinoline Isomer in the Shadows

The isoquinoline core is a cornerstone of natural product chemistry and drug discovery, forming the backbone of numerous alkaloids and synthetic pharmaceuticals.[1] Dichloro-substitution patterns offer a powerful tool to modulate the electronic, steric, and metabolic properties of this privileged scaffold. However, a thorough review of scientific databases and patent literature reveals a striking scarcity of specific data for the 7,8-dichloro isomer. In contrast, its reduced analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a well-documented potent and reversible inhibitor of phenylethanolamine N-methyltransferase, highlighting the potential bioactivity of this substitution pattern.[2]

This guide will bridge the current information gap by providing a theoretical and practical framework for the synthesis, characterization, and potential exploitation of this compound.

Proposed Synthetic Strategies: Forging the Core

The absence of a documented, optimized synthesis for this compound necessitates a return to foundational isoquinoline syntheses. The Pomeranz-Fritsch and Bischler-Napieralski reactions stand out as the most logical and versatile approaches.[2][3][4]

The Pomeranz-Fritsch Reaction: A Direct Aromatization Approach

This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a substituted benzaldehyde and an aminoacetaldehyde acetal.[5][6][7] For the synthesis of this compound, the logical starting material is 3,4-dichlorobenzaldehyde.

Causality of Experimental Choices: The Pomeranz-Fritsch reaction is advantageous as it directly yields the aromatic isoquinoline core. The choice of a strong protic acid, such as concentrated sulfuric acid, is critical for facilitating the electrophilic aromatic substitution on the electron-deficient dichlorinated benzene ring. The reaction typically requires elevated temperatures to overcome the activation barrier for cyclization, especially with deactivating halogen substituents.[5]

Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol: Pomeranz-Fritsch Synthesis (Proposed)

-

Schiff Base Formation: In a round-bottom flask, combine 3,4-dichlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene. Fit the flask with a Dean-Stark apparatus.

-

Reflux the mixture until the theoretical amount of water has been collected, indicating the formation of the N-(3,4-dichlorobenzylidene)-2,2-diethoxyethan-1-amine intermediate.

-

Remove the solvent under reduced pressure. The crude Schiff base can be used directly or purified by vacuum distillation.

-

Cyclization: To a flask containing concentrated sulfuric acid (e.g., 10x weight of the intermediate), cooled in an ice bath, slowly add the crude Schiff base with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat cautiously to 100-120 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, ensuring the temperature is controlled.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The Bischler-Napieralski Reaction: A Two-Stage Approach

This powerful method involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by oxidation to the aromatic isoquinoline.[3][4][8] This route would begin with the readily available 3,4-dichlorophenethylamine.

Causality of Experimental Choices: The Bischler-Napieralski reaction is highly effective for electron-rich aromatic systems. For the dichlorinated substrate, a strong dehydrating agent like phosphorus oxychloride (POCl₃) and elevated temperatures are necessary to drive the intramolecular electrophilic substitution.[4] The resulting 3,4-dihydroisoquinoline is a stable intermediate that requires a separate oxidation step. Palladium on carbon (Pd/C) is a standard and highly efficient catalyst for this dehydrogenation, providing a clean conversion to the final aromatic product.

Caption: Proposed Bischler-Napieralski synthesis of this compound.

Experimental Protocol: Bischler-Napieralski Synthesis (Proposed)

-

Amide Formation: Dissolve 3,4-dichlorophenethylamine (1.0 eq) in a suitable solvent like dichloromethane. Add a base (e.g., triethylamine, 1.5 eq).

-

Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-(3,4-dichlorophenethyl)acetamide, which can be recrystallized if necessary.

-

Cyclization: In a flask fitted with a reflux condenser, dissolve the amide in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC/HPLC).

-

Cool the reaction and carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cautiously add the residue to crushed ice and basify with a concentrated base. Extract the product with an organic solvent.

-

Dry and concentrate the organic extracts to obtain the crude 7,8-dichloro-3,4-dihydroisoquinoline.

-

Oxidation: Dissolve the crude dihydroisoquinoline in a high-boiling solvent such as xylene or decalin. Add 10% palladium on carbon (Pd/C) catalyst (e.g., 5-10 mol%).

-

Heat the mixture to reflux for several hours. The dehydrogenation progress can be monitored by the cessation of hydrogen evolution or by analytical techniques.

-

Cool the reaction, filter through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Predicted Physicochemical and Spectroscopic Data

While experimental data is not available in the literature, the key physicochemical and spectroscopic characteristics of this compound can be reliably predicted.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

|---|---|---|

| Molecular Formula | C₉H₅Cl₂N | Based on structure |

| Molecular Weight | 198.05 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for similar chlorinated heterocycles |

| Melting Point | 89-92 °C | Based on data for the CAS number[5] |

| Boiling Point | ~327 °C | Predicted value from chemical databases[5] |

| pKa | ~3.9 | Predicted value, slightly lower than isoquinoline due to electron-withdrawing Cl atoms[5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.5 ppm). The H-1 proton, adjacent to the nitrogen, will be the most deshielded. The protons on the dichlorinated ring (H-5 and H-6) will appear as an AX system (two doublets) with ortho coupling. The remaining protons will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bearing chlorine atoms (C-7 and C-8) will be significantly shifted downfield. The C-1 carbon, being adjacent to the nitrogen, will also be deshielded.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion cluster due to the presence of two chlorine atoms. The [M]⁺ peak will be at m/z 197, the [M+2]⁺ peak at m/z 199 (approximately 65% of the M peak), and the [M+4]⁺ peak at m/z 201 (approximately 10% of the M peak). Key fragmentation pathways would likely involve the loss of a chlorine atom ([M-Cl]⁺) or the elimination of HCl.

Predicted Reactivity and Potential for Functionalization

The reactivity of the this compound nucleus is governed by the electron-deficient nature of the pyridine ring and the electronic effects of the two chlorine substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The isoquinoline core itself is not highly activated towards SₙAr. However, the presence of two electron-withdrawing chlorine atoms will increase the electrophilicity of the ring. It is predicted that the C-1 position would be the most susceptible to attack by strong nucleophiles, a common feature in isoquinoline chemistry. The chlorine atoms themselves are on the benzene ring and would be less reactive towards SₙAr compared to halogens at positions 1 or 3.

-

Electrophilic Aromatic Substitution (EAS): The entire heterocyclic system is deactivated towards electrophilic attack. Any substitution would be predicted to occur on the benzene ring rather than the more electron-deficient pyridine ring. The most likely position for electrophilic attack would be C-5, which is para to the C-8 chlorine and ortho to the C-7 chlorine, and is the least deactivated position on the carbocyclic ring.

-

N-Oxidation: The nitrogen atom remains a nucleophilic site and can be readily oxidized to the corresponding N-oxide. This functionalization can, in turn, be used to direct further substitutions at the C-1 position.

References

- 1. scispace.com [scispace.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to 7,8-Dichloroisoquinoline (CAS Number: 61563-36-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7,8-Dichloroisoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Drawing upon available data for the parent compound and its structural analogs, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary for its synthesis, characterization, and exploration of its biological potential.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₉H₅Cl₂N.[1][2][3] Its structure features an isoquinoline core with chlorine atoms substituted at the 7 and 8 positions. The presence of these electron-withdrawing chlorine atoms and the nitrogen heteroatom significantly influences the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 61563-36-8 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂N | [1][2][3] |

| Molecular Weight | 198.05 g/mol | [1] |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 327.0 ± 22.0 °C (Predicted) | [1] |

| IUPAC Name | This compound | [3] |

Synthesis Strategies: A Prospective Analysis

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinoline.[4][5][6][7]

Conceptual Workflow for this compound Synthesis via Bischler-Napieralski Reaction:

References

A Prospective Theoretical Investigation of 7,8-Dichloroisoquinoline: A Computational Chemistry Whitepaper

This technical guide outlines a comprehensive theoretical framework for the investigation of 7,8-Dichloroisoquinoline. While its hydrogenated analogue, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is recognized as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), the parent aromatic compound, this compound, remains largely uncharacterized from a computational standpoint.[1] This document serves as a detailed prospectus for researchers, scientists, and drug development professionals, detailing the application of modern computational techniques to elucidate the structural, electronic, and spectroscopic properties of this important synthetic intermediate.[2][3] The insights gleaned from such a study are crucial for understanding its reactivity and for the rational design of novel therapeutic agents.

Part 1: Strategic Imperative for Theoretical Analysis

A thorough theoretical study of this compound is a critical step in expanding its utility beyond its current role as a synthetic precursor.[1][2] By mapping its electronic landscape and predicting its reactivity, we can unlock new avenues for derivatization and functionalization. This guide proposes a multi-faceted computational approach, grounded in Density Functional Theory (DFT), to build a foundational understanding of the molecule's intrinsic properties. The causality behind this choice lies in DFT's proven balance of computational efficiency and accuracy for medium-sized organic molecules.

The proposed workflow is designed as a self-validating system. For instance, frequency calculations performed after geometry optimization not only yield the vibrational spectra but also confirm that the optimized structure represents a true energy minimum, devoid of imaginary frequencies. This ensures the reliability of all subsequently calculated properties.

Part 2: Proposed Methodologies & Expected Insights

A robust computational investigation begins with the careful selection of theoretical methods and basis sets. The following protocols are designed to provide a comprehensive and accurate theoretical profile of this compound.

Computational Workflow: From Structure to Properties

The proposed investigation follows a logical progression of computational tasks. The initial step involves constructing the 3D structure of this compound, followed by a rigorous geometry optimization and subsequent analysis of its electronic and spectroscopic properties.

Caption: Proposed workflow for theoretical analysis.

Detailed Experimental Protocols

Protocol 1: Ground State Geometry Optimization

-

Initial Structure: Construct the 3D coordinates of this compound using a molecular builder.

-

Method Selection: Employ Density Functional Theory (DFT). The choice of the B3LYP functional is recommended for its well-documented performance with organic systems.

-

Basis Set Selection: The 6-311++G(d,p) basis set is proposed. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution, particularly for the electronegative chlorine and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron clouds in a bonded environment.

-

Calculation Execution: Perform a full geometry optimization without constraints.

-

Verification: Follow the optimization with a frequency calculation at the same level of theory to confirm the structure is a true minimum (i.e., no imaginary frequencies).

Predicted Structural and Electronic Properties

The geometry optimization will yield precise data on bond lengths, bond angles, and dihedral angles. This structural information is fundamental to understanding the steric and electronic effects of the two chlorine atoms on the isoquinoline core.

Table 1: Predicted Structural Parameters for this compound (Note: These are illustrative values expected from a B3LYP/6-311++G(d,p) calculation.)

| Parameter | Predicted Value | Significance |

| C7-Cl Bond Length | ~1.75 Å | Reflects the strength of the C-Cl bond. |

| C8-Cl Bond Length | ~1.75 Å | Comparison with C7-Cl indicates symmetry effects. |

| C7-C8 Bond Angle | ~120° | Indicates the local geometry of the benzene ring. |

| N-C1 Bond Length | ~1.32 Å | Characterizes the C=N bond in the pyridine ring. |

Further analysis will focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

References

Spectroscopic Characterization of 7,8-Dichloroisoquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 7,8-Dichloroisoquinoline. In the absence of readily available, published experimental spectra for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a detailed theoretical analysis of the anticipated spectroscopic data. This guide is intended to aid in the identification and characterization of this compound in synthetic and analytical workflows.

Introduction: The Importance of Spectroscopic Analysis

This compound is a halogenated heterocyclic aromatic compound. The isoquinoline scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The introduction of chlorine atoms at the 7 and 8 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in medicinal chemistry.

Accurate structural elucidation is paramount in chemical synthesis and drug discovery. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical triad to unambiguously determine molecular structure. This guide outlines the theoretical basis for the expected spectroscopic data of this compound, offering a predictive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic protons and carbons.

Methodology: Acquiring High-Resolution NMR Spectra

A standard protocol for acquiring NMR data for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[1][2][3][4]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is typically required.

-

2D NMR Experiments (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the two chlorine atoms, as well as by anisotropic effects from the aromatic rings.

Based on the analysis of related isoquinoline and quinoline structures, the following chemical shift ranges and coupling patterns are predicted:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 9.0 - 9.3 | s | - |

| H-3 | 8.4 - 8.6 | d | ~5-6 |

| H-4 | 7.6 - 7.8 | d | ~5-6 |

| H-5 | 7.8 - 8.0 | d | ~8-9 |

| H-6 | 7.5 - 7.7 | d | ~8-9 |

Causality Behind Predictions:

-

H-1 and H-3: These protons are adjacent to the electronegative nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm). H-1 is typically the most downfield proton in the isoquinoline system due to its proximity to the nitrogen lone pair and the ring current effect.

-

H-4, H-5, and H-6: These protons are on the benzene ring portion of the molecule. The electron-withdrawing nature of the chlorine atoms at positions 7 and 8 will have a deshielding effect on the neighboring protons, particularly H-6.

-

Coupling: The observed multiplicities will arise from spin-spin coupling between adjacent protons. For instance, H-3 and H-4 are expected to show a doublet splitting due to their coupling with each other.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for the nine carbon atoms. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 153 |

| C-3 | 142 - 145 |

| C-4 | 120 - 123 |

| C-4a | 135 - 138 |

| C-5 | 128 - 131 |

| C-6 | 126 - 129 |

| C-7 | 132 - 135 |

| C-8 | 130 - 133 |

| C-8a | 127 - 130 |

Causality Behind Predictions:

-

Carbons bonded to Nitrogen and Chlorine: The carbons directly attached to the electronegative nitrogen (C-1, C-3) and chlorine atoms (C-7, C-8) will be deshielded and appear at a lower field.

-

Quaternary Carbons: The quaternary carbons (C-4a, C-8a) will typically show weaker signals compared to the protonated carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Methodology: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1620 - 1450 | Medium to Strong (multiple bands) |

| C=N Stretch | 1600 - 1500 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Strong |

Causality Behind Predictions:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹.[5][6][7]

-

Aromatic Ring Stretching: The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands in the 1620-1450 cm⁻¹ region.[5][6]

-

C=N Stretch: The stretching of the carbon-nitrogen double bond in the isoquinoline ring is expected in the 1600-1500 cm⁻¹ range.

-

C-Cl Stretch: The strong absorption in the lower frequency region (800-600 cm⁻¹) is characteristic of the carbon-chlorine stretching vibration.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Methodology: Acquiring a Mass Spectrum

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate charged molecules. EI is a common technique for small, volatile molecules and often results in extensive fragmentation. ESI is a softer ionization method that typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₅Cl₂N. The expected mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.

-

Molecular Ion (M⁺): The nominal molecular weight is 197 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks:

-

M⁺ (m/z 197): Containing two ³⁵Cl atoms.

-

[M+2]⁺ (m/z 199): Containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z 201): Containing two ³⁷Cl atoms. The relative intensities of these peaks are expected to be approximately 9:6:1.[9]

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion is expected to undergo fragmentation. Common fragmentation patterns for chloroaromatic compounds include the loss of a chlorine radical (Cl•) and hydrogen chloride (HCl).[10]

-

[M-Cl]⁺ (m/z 162): Loss of a chlorine atom.

-

[M-HCl]⁺ (m/z 161): Loss of a hydrogen and a chlorine atom.

-

Further fragmentation of the isoquinoline ring system.

-

Integrated Spectroscopic Data Analysis Workflow

The structural elucidation of this compound is best achieved through a synergistic analysis of all three spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

References

- 1. chem.washington.edu [chem.washington.edu]

- 2. eurisotop.com [eurisotop.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemconnections.org [chemconnections.org]

- 10. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Quinoline Scaffold and a Hypothesized Mechanism for 7,8-Dichloroisoquinoline

An In-Depth Guide to the Cellular Application of 7,8-Dichloroisoquinoline

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture experiments. Given the limited direct literature on this specific compound, this guide establishes a robust experimental framework extrapolated from the well-documented activities of structurally related chloro-substituted quinoline and isoquinoline analogs. We will proceed based on a hypothesized mechanism of action and provide the necessary protocols to validate it.

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer effects.[1] Compounds like chloroquine and various 7-chloroquinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis), halt the cell cycle, and modulate critical signaling pathways in cancer cells.[2][3][4]

Based on the established activities of analogous compounds, we hypothesize that this compound exerts its cytotoxic effects through a dual-pronged mechanism: the induction of apoptosis via the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the concurrent inhibition of the pro-survival Phosphoinositide 3-kinase (PI3K)/AKT pathway. The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that responds to cellular stress, often culminating in apoptosis.[5] Conversely, the PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth; its inhibition is a common strategy in cancer therapy.[6][7]

This guide provides the detailed protocols required to test this hypothesis, from initial cytotoxicity screening to in-depth mechanistic analysis of key signaling events.

Hypothesized Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action. This compound is postulated to induce cellular stress, leading to the activation of the JNK pathway while simultaneously inhibiting the PI3K/AKT survival cascade. Activated JNK can phosphorylate and inhibit anti-apoptotic Bcl-2 family proteins and activate pro-apoptotic members, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.[8][9] Inhibition of AKT signaling prevents the phosphorylation and inactivation of pro-apoptotic proteins, further sensitizing the cell to apoptosis.

Caption: Hypothesized signaling cascade of this compound.

Experimental Workflow for Cellular Characterization

A systematic, multi-stage approach is essential for characterizing the biological effects of a novel compound. The workflow below outlines the logical progression from broad cytotoxicity assessment to detailed mechanistic investigation.

Caption: Experimental workflow for compound characterization.

Part 1: Core Materials and Reagent Preparation

Scientific rigor begins with the proper preparation and storage of reagents.

Protocol 1: Preparation of this compound Stock Solution

The accuracy of all subsequent experiments depends on the precise concentration of the stock solution.

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture. Preparing a high-concentration stock allows for minimal solvent addition to the final culture medium, reducing potential solvent-induced cytotoxicity.

Materials:

-

This compound powder

-

Anhydrous, cell culture grade DMSO

-

Sterile microcentrifuge tubes or amber vials

Procedure:

-

Calculation: Determine the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

-

Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary but check compound stability information first.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

| Parameter | Recommendation |

| Stock Concentration | 10-50 mM |

| Solvent | Cell Culture Grade DMSO |

| Short-Term Storage | 4°C for up to 1 month[10] |

| Long-Term Storage | -20°C or -80°C |

| Freeze-Thaw Cycles | Minimize; use single-use aliquots |

Part 2: Cell-Based Assays & Protocols

This section provides detailed, step-by-step protocols for evaluating the cellular effects of this compound. It is recommended to use cancer cell lines known to be sensitive to quinoline derivatives, such as MCF-7 (breast), HCT-116 (colon), or HeLa (cervical).[11]

Protocol 2: General Cell Culture and Passaging

Maintaining healthy, actively dividing cells is critical for reproducible results.

Rationale: Consistent cell culture practices, including maintaining cells in their logarithmic growth phase and using aseptic techniques, prevent contamination and ensure that cellular responses are due to the experimental treatment, not culture conditions.[12]

Procedure:

-

Thawing: Quickly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.[13]

-

Centrifugation: Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[13]

-

Seeding: Resuspend the cell pellet in fresh, pre-warmed complete medium and transfer to an appropriate culture flask.

-

Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: When cells reach 70-80% confluency, wash the monolayer with PBS, add trypsin-EDTA to detach the cells, neutralize with complete medium, and re-seed into new flasks at the desired split ratio.

Protocol 3: Determination of Cytotoxicity (IC50) by MTT Assay

This initial screen determines the concentration range at which the compound is biologically active.

Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. It is a colorimetric assay used to determine the IC50 value—the concentration of a drug that inhibits cell growth by 50%.[14]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each dilution to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or an isopropanol/SDS solution) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Typical IC50 Values for Chloroquinoline Analogs | |

| Compound Class | Reported IC50 Range (µM) |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides | 19-21 (MDA-MB-231 cells)[4] |

| 7-chloroquinoline derivatives | 21-28 (HCT-116 cells)[11] |

| 7-chloro-(4-thioalkylquinoline) derivatives | 1.99-5.81 (Various cell lines)[3] |

Protocol 4: Analysis of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This assay quantifies the extent of apoptosis induced by the compound.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells with compromised membranes.[6]

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at IC50 and sub-IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 5: Western Blot Analysis of Key Signaling Proteins

This protocol validates the engagement of the hypothesized signaling pathways.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. By using antibodies against total and phosphorylated forms of key kinases (JNK, AKT) and markers of apoptosis (cleaved caspases, PARP), we can directly assess the compound's effect on the proposed pathways.[15]

Procedure:

-

Protein Extraction: Treat cells as described above, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

| Target Protein | Expected Change | Rationale | Source |

| Phospho-JNK (p-JNK) | Increase | Activation of the JNK stress pathway | [15][16] |

| Total JNK | No Change | Loading control for p-JNK | [15] |

| Phospho-AKT (p-AKT) | Decrease | Inhibition of the PI3K/AKT survival pathway | [7] |

| Total AKT | No Change | Loading control for p-AKT | [7] |

| Cleaved Caspase-3 | Increase | Key executioner caspase in apoptosis | [17][18] |

| Cleaved PARP | Increase | Substrate of cleaved caspase-3; hallmark of apoptosis | [16] |

| Bcl-2 | Decrease | Anti-apoptotic protein, inhibited by JNK | [18][19] |

| Bax | Increase | Pro-apoptotic protein, promoted by JNK | [18] |

| β-Actin / GAPDH | No Change | Loading control | - |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture context. By following these protocols, researchers can systematically evaluate its cytotoxicity and validate the hypothesized mechanism of action involving the JNK and PI3K/AKT pathways. Positive results from these assays would warrant further investigation, including cell cycle analysis, assessment of mitochondrial membrane potential, and ultimately, progression to in vivo models to evaluate therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. paulogentil.com [paulogentil.com]

- 9. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Protocols for Cell culture techniques | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells | PLOS One [journals.plos.org]

- 15. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 7,8-Dihydroxyflavone (7,8-DHF) as a Chemical Probe in Neuroscience Research

A Note on Chemical Identity: Initial inquiries regarding "7,8-Dichloroisoquinoline" for neuroscience applications have yielded limited information for its use as a specific chemical probe for signaling pathways. The available data primarily points to a related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139), an inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1][2][3][4][5][6][7] While relevant to catecholamine research, its application as a broader neuroscience probe is not as extensively documented.

Conversely, a structurally similar name, 7,8-dihydroxyflavone (7,8-DHF) , represents a widely-used and well-characterized chemical probe in neuroscience. 7,8-DHF is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[8][9][10][11][12][13] Given the extensive literature and established protocols for 7,8-DHF in studying neurotrophic signaling, this guide will focus on its application. It is highly probable that researchers seeking a chemical probe for neurotrophic pathways will find 7,8-DHF to be the compound of interest.

Introduction to 7,8-Dihydroxyflavone (7,8-DHF) as a Neuroscientific Probe

7,8-dihydroxyflavone is a naturally occurring flavonoid that has garnered significant attention in the neuroscience community for its ability to mimic the effects of Brain-Derived Neurotrophic Factor (BDNF).[12][13] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[11] However, the therapeutic and experimental use of BDNF protein is hampered by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier.[12][14] 7,8-DHF overcomes these limitations as an orally bioavailable small molecule that penetrates the blood-brain barrier and selectively activates the TrkB receptor, making it an invaluable tool for probing BDNF/TrkB signaling in both in vitro and in vivo models.[9][12][14]

Mechanism of Action and Scientific Rationale

7,8-DHF binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.[11] This activation initiates downstream signaling cascades pivotal to neuronal function. The primary pathways activated by 7,8-DHF-induced TrkB phosphorylation include:

-

Phosphatidylinositol 3-kinase (PI3K)/AKT pathway: Predominantly involved in promoting cell survival and neuroprotection.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Crucial for neurite outgrowth, synaptic plasticity, and learning and memory.[8]

-

Phospholipase C-gamma (PLCγ) pathway: Plays a role in calcium signaling and neurotransmitter release.

By selectively activating these pathways, 7,8-DHF allows researchers to investigate the multifaceted roles of neurotrophic support in various physiological and pathological contexts.

Figure 1: 7,8-DHF Signaling Pathway. Activation of TrkB by 7,8-DHF and subsequent downstream signaling cascades.

Application Notes

In Vitro Applications

7,8-DHF is a versatile tool for cell culture experiments involving primary neurons and neuronal cell lines (e.g., SH-SY5Y).

-

Neuroprotection Assays: Pre-treatment with 7,8-DHF can protect cultured neurons from various insults, such as glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[15]

-

Neurite Outgrowth and Synaptogenesis: 7,8-DHF promotes the growth and branching of neurites and can increase the density of dendritic spines, providing a model system to study neuronal development and plasticity.[10]

-

Mechanism of Action Studies: In combination with inhibitors of downstream signaling molecules (e.g., PI3K, MEK inhibitors), 7,8-DHF can be used to dissect the specific pathways responsible for its observed effects.

In Vivo Applications

The ability of 7,8-DHF to cross the blood-brain barrier makes it suitable for a wide range of animal studies.

-

Models of Neurodegenerative Diseases: 7,8-DHF has shown therapeutic potential in animal models of Alzheimer's disease, Parkinson's disease, and Rett syndrome.[14][16]

-

Models of Psychiatric Disorders: It has been used to investigate the role of BDNF signaling in depression and anxiety-like behaviors.[15][17]

-

Traumatic Brain Injury (TBI) and Stroke: 7,8-DHF has been shown to reduce neuronal death and improve functional outcomes in rodent models of acute brain injury.[9]

-

Learning and Memory Studies: It is a useful tool for exploring the role of TrkB activation in cognitive processes.[18][19]

Practical Considerations

-

Solubility: 7,8-DHF has poor water solubility. For in vitro studies, it is typically dissolved in DMSO to make a stock solution, which is then diluted in culture media. For in vivo administration, it can be dissolved in a vehicle containing DMSO and then diluted in saline or prepared in a solution with adjusted pH.[20]

-

Stability: 7,8-DHF solutions should be protected from light and stored appropriately to prevent degradation.

-

Off-Target Effects: While 7,8-DHF is considered a selective TrkB agonist, at higher concentrations, it may have other effects.[14] Recent studies also suggest it can act as an inhibitor of pyridoxal phosphatase (PDXP), which may contribute to its neuroprotective effects by increasing bioactive vitamin B6 levels.[21] Researchers should include appropriate controls to validate that the observed effects are TrkB-dependent.

Experimental Protocols

Figure 2: General Experimental Workflows for 7,8-DHF.

Protocol 1: In Vitro TrkB Activation in Primary Cortical Neurons

Objective: To assess the activation of TrkB signaling by 7,8-DHF in cultured neurons.

Materials:

-

Primary cortical neurons

-

Neurobasal medium with B27 supplement

-

7,8-DHF powder

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Antibodies: anti-p-TrkB (Tyr816), anti-total TrkB, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: Plate primary cortical neurons at an appropriate density and culture for at least 7 days in vitro (DIV) to allow for maturation.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 7,8-DHF by dissolving the powder in 100% DMSO. Aliquot and store at -20°C, protected from light.

-

Treatment: On the day of the experiment, thaw an aliquot of the 7,8-DHF stock solution. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (a typical range is 100-500 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Incubation: Replace the old medium with the 7,8-DHF or vehicle-containing medium and incubate for the desired time (e.g., 15-30 minutes for signaling studies).

-

Cell Lysis: After incubation, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: Perform SDS-PAGE and Western blotting according to standard protocols to analyze the levels of p-TrkB, total TrkB, p-AKT, total AKT, and a loading control like β-actin.

Protocol 2: In Vivo Administration of 7,8-DHF for Behavioral Studies in Mice

Objective: To investigate the effects of 7,8-DHF on learning and memory in a mouse model.

Materials:

-

Adult mice

-

7,8-DHF powder

-

DMSO

-

Sterile saline (0.9% NaCl)

-

Injection syringes and needles

-

Behavioral testing apparatus (e.g., Morris water maze)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week before the start of the experiment.

-

Vehicle Preparation: Prepare a vehicle solution, for example, 17% DMSO in sterile saline.[18]

-

7,8-DHF Solution Preparation: On each day of injection, prepare the 7,8-DHF solution. First, dissolve the required amount of 7,8-DHF powder in the appropriate volume of DMSO. Then, add sterile saline to reach the final desired concentration and vehicle composition. A typical dose is 5 mg/kg.[17][18]

-

Administration: Administer the 7,8-DHF solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume is typically 10 µL/g of body weight.

-

Treatment Schedule: The timing of administration depends on the experimental design. For acute effects on learning, a single dose can be given 1 hour before the behavioral task.[18] For chronic studies, daily injections may be performed over several weeks.[17]

-

Behavioral Testing: Conduct the behavioral tests according to the established protocol for the specific task (e.g., acquisition and probe trials in the Morris water maze).

-

Data Analysis: Analyze the behavioral data (e.g., escape latency, path length, time in the target quadrant) using appropriate statistical methods.

Data Summary Tables

Table 1: Recommended Concentrations for In Vitro Studies

| Application | Cell Type | Concentration Range | Typical Incubation Time | Reference |

| TrkB Phosphorylation | Primary Cortical Neurons | 100 - 500 nM | 15 - 30 minutes | [15] |

| Neuroprotection | Primary Cortical Neurons | 50 nM - 1 µM | Pre-treatment for 30 min - 1 hr | [15] |

| Neurite Outgrowth | Primary Motoneurons | 100 nM - 1 µM | 24 - 72 hours | [10] |

Table 2: Recommended Dosages for In Vivo Studies (Rodents)

| Application | Animal Model | Dosage Range | Route of Administration | Reference |

| Learning and Memory | Mice | 5 mg/kg | Intraperitoneal (i.p.) | [18] |

| Traumatic Brain Injury | Rats | 5 mg/kg/day | Intraperitoneal (i.p.) | [17] |